

comprehensive literature review on californidine research

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Compound of Interest

Compound Name: Californine

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< A comprehensive literature review on the research of californidine, a notable alkaloid derived from the California poppy (*Eschscholzia californica*), reveals its significant potential in the fields of pharmacology and neuroscience. This document synthesizes the available scientific literature, presenting key findings on its chemical properties, biological activities, and therapeutic prospects in a format tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Californidine is an isoquinoline alkaloid with the molecular formula $C_{20}H_{20}NO_4^+$.^[1] It is one of the primary active constituents found in *Eschscholzia californica*, alongside other alkaloids such as escholtzine, protopine, and allocryptopine.^{[2][3][4]} The chemical structure and properties of californidine have been characterized, and it is available as a reference standard for research purposes.^[5]

Property	Value	Reference
Molecular Formula	C ₂₀ H ₂₀ NO ₄ ⁺	[1]
Molar Mass	338.382 g·mol ⁻¹	[1]
CAS Number	18830-99-4	[1][5]
IUPAC Name	(5R,12S)-15,15-Dimethyl-5,6,12,13-tetrahydro-2H,9H-[5,12-azanocycloocta[1,2-f:5,6-f']bis([2][5]benzodioxol)]-15-ium	[1]
Synonyms	N-Methylcalifornine, N-Methylcrynchine, N-Methylescholtzine	[1]

Pharmacological Activities and Mechanism of Action

Research into the pharmacological effects of californidine has primarily focused on its impact on the central nervous system. The traditional use of California poppy for its sedative, anxiolytic (anti-anxiety), and analgesic (pain-relieving) properties has guided scientific investigation into its constituent alkaloids.[1][3][6]

Central Nervous System Effects:

The sedative and anxiolytic effects of California poppy extracts are attributed, at least in part, to the presence of californidine and other alkaloids.[2][7] These compounds are believed to modulate neurotransmitter systems, with studies suggesting interactions with GABA-A and serotonin receptors.[4][8] The key alkaloids, including californidine, are thought to act on these receptors to gently reduce neuronal excitability.[4]

One study demonstrated that a 70% ethanol extract of California poppy, containing californidine, was capable of binding to 5-HT_{1a} and 5-HT₇ receptors.[9] Further investigation into the specific alkaloids revealed that (S)-reticuline, another alkaloid present in the plant, modulates chloride-current at certain GABA-A receptor subtypes.[7] While californidine itself is

a quaternary pavine alkaloid and is thought to be unable to penetrate the blood-brain barrier, its presence is a key marker for the activity of California poppy extracts.[\[10\]](#)

Quantitative Data on Receptor Binding and Permeability:

Quantitative data on the specific binding affinities and efficacy of isolated californidine are still emerging. However, studies on extracts and related alkaloids provide valuable insights.

Assay	Finding	Reference
5-HT Receptor Binding	A 70% ethanol extract of <i>E. californica</i> (containing californidine) showed binding to 5-HT _{1a} and 5-HT ₇ receptors at 100 µg/mL.	[9]
Intestinal Permeability (Caco-2 cell model)	Californidine exhibited low-to-moderate permeability.	[11]
Gut Microbiota Metabolism	Californidine was not metabolized by artificial gut microbiota over a 24-hour period.	[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following summarizes a key experimental protocol used in the study of californidine and its related alkaloids.

Radioligand Binding Assay for 5-HT_{1a} Receptor Affinity:

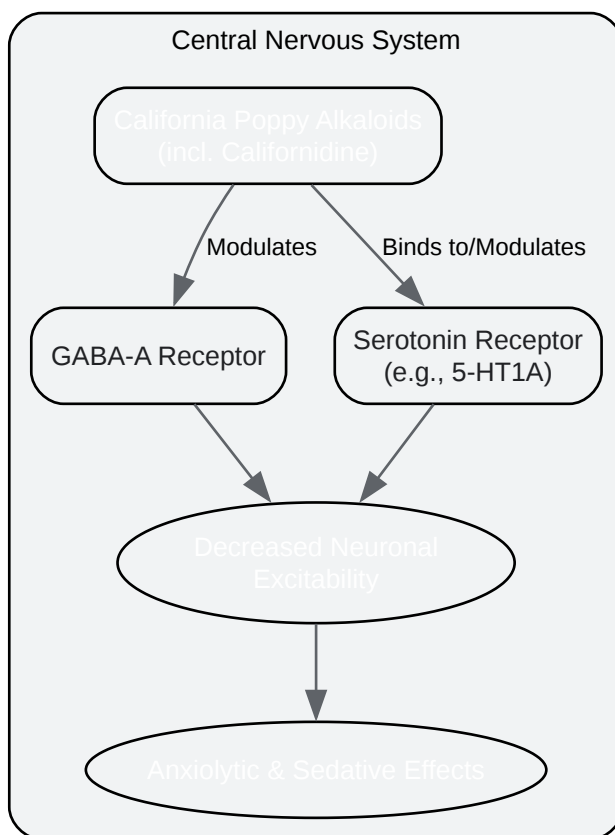
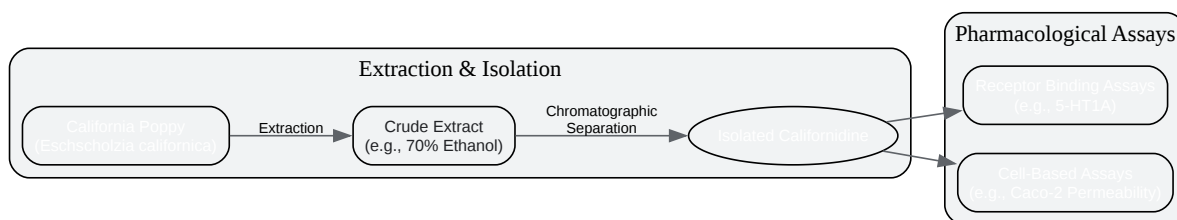
This protocol, adapted from a study investigating the binding of *Eschscholzia californica* alkaloids to serotonin receptors, provides a framework for assessing the receptor affinity of compounds like californidine.[\[9\]](#)[\[12\]](#)

- Objective: To determine the ability of test compounds to displace a radiolabeled ligand from the 5-HT_{1a} receptor.

- Materials:
 - Test compounds (e.g., californidine, *E. californica* extract)
 - [³H]8-Hydroxy-2-(di-N-propylamino)tetralin ([³H]8-OH-DPAT) as the radioligand.
 - Membrane preparations from cells expressing the human 5-HT_{1a} receptor.
 - Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA).
 - Scintillation cocktail.
- Procedure:
 - Incubate the receptor membrane preparation with various concentrations of the test compound and a fixed concentration of [³H]8-OH-DPAT.
 - Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
 - Terminate the incubation by rapid filtration through glass fiber filters to separate bound and free radioligand.
 - Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
 - Measure the radioactivity retained on the filters using liquid scintillation counting.
- Data Analysis:
 - Calculate the percentage of specific binding at each concentration of the test compound.
 - Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Visualizing Research Concepts

To better illustrate the relationships and processes involved in californidine research, the following diagrams have been generated using the DOT language.



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